Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
Description
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate (CAS: 937614-43-2) is a brominated pyrimidine derivative with a hydroxyl group at position 6 and an ethoxycarbonyl substituent at position 2. This compound is primarily used in pharmaceutical and agrochemical research as a versatile intermediate for synthesizing heterocyclic compounds. Its reactivity stems from the electron-withdrawing bromine atom and the hydroxyl group, which facilitate nucleophilic substitution and condensation reactions. Commercial suppliers like Accela offer this compound in quantities ranging from 0.1g to bulk orders, with prices scaling from $126 to $1,200 depending on scale .
Properties
IUPAC Name |
ethyl 5-bromo-6-oxo-1H-pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-2-13-7(12)5-4(8)6(11)10-3-9-5/h3H,2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYLADNMRPAEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of Pyrimidine Ring
The pyrimidine ring can be formed through the condensation of suitable precursors, such as aldehydes, ketones, and amidines. For example, the reaction between an aldehyde and an amidine can yield a pyrimidine ring.
Step 2: Halogenation
Halogenation involves introducing a halogen atom (e.g., bromine) into the pyrimidine ring. This can be achieved using reagents like bromine or N-bromosuccinimide (NBS) in a solvent like dichloromethane or chloroform.
Step 3: Hydroxylation and Carboxylation
Hydroxylation can be achieved through nucleophilic substitution reactions, while carboxylation often involves the use of esterifying agents like ethanol in the presence of acid catalysts.
Data Table: General Synthesis Conditions
| Reaction Step | Reagents | Solvent | Conditions |
|---|---|---|---|
| Halogenation | Br2 or NBS | CH2Cl2 | Room Temp |
| Hydroxylation | NaOH/H2O | H2O/EtOH | 50°C, 2 hours |
| Carboxylation | EtOH/HCl | EtOH | Reflux, 4 hours |
Research Findings
While specific research findings for Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate are limited, studies on similar compounds highlight the importance of controlling reaction conditions to achieve high yields and purity. The use of protective groups may be necessary to prevent unwanted side reactions during halogenation and hydroxylation steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate is utilized as a key intermediate in the synthesis of pharmaceuticals. Its structural properties enable modifications that enhance drug efficacy and reduce side effects, particularly in treatments for neurological disorders and cancers .
Therapeutic Potential:
Research indicates that this compound exhibits potential antiviral and anticancer activities. It is being investigated for its ability to inhibit specific biological pathways relevant to disease mechanisms, making it a candidate for developing new therapeutic agents.
Agricultural Chemicals
Agrochemical Formulation:
In agricultural sciences, this compound is employed in the formulation of herbicides and fungicides. Its ability to inhibit certain biological pathways makes it valuable for creating targeted crop protection products that enhance agricultural productivity while minimizing environmental impact .
Biochemical Research
Enzyme Inhibition Studies:
This compound is used extensively in biochemical research to study enzyme interactions and metabolic pathways. It serves as a biochemical probe, aiding researchers in understanding complex biological systems crucial for drug discovery and development .
Mechanism of Action:
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyl group significantly influences its binding affinity and inhibitory potential against various biological targets.
Material Science
Development of Novel Materials:
this compound is explored in material science for its potential to develop new materials, including polymers and coatings. Its chemical properties can enhance material performance, leading to innovations in industrial applications .
Table 1: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis targeting neurological disorders and cancers | Enhanced efficacy and reduced side effects |
| Agricultural Chemicals | Formulation of herbicides and fungicides | Targeted crop protection |
| Biochemical Research | Studies on enzyme interactions and metabolic pathways | Insights into drug discovery |
| Material Science | Development of polymers and coatings | Improved material performance |
Case Study Example
A study conducted on the compound's antiviral properties highlighted its effectiveness against specific viral strains. The research demonstrated that modifications to the ethyl ester group could significantly enhance antiviral activity, suggesting pathways for developing new antiviral therapies based on this compound .
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting their activity and affecting various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimidine Carboxylates
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate belongs to a broader class of substituted pyrimidine carboxylates. Key structural analogs include:
Ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: Not specified)
- Structural Differences : Bromine is located at the 6-methyl position instead of position 5, and the pyrimidine ring is partially saturated (1,2,3,4-tetrahydro).
- Applications: Used in synthesizing dihydropyrimidinones (DHPMs), which are precursors for calcium channel modulators .
Ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 1809161-52-1)
- Structural Differences : Bromine is part of a 3-bromo-4-chlorophenyl substituent at position 4, and the pyrimidine ring is saturated.
- Reactivity : The halogenated aryl group increases lipophilicity, improving bioavailability in drug candidates.
- Applications : Investigated for antimicrobial and antitumor activity due to its halogenated aromatic system .
Ethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: Not specified)
- Structural Differences : Replaces bromine with a methyl group at position 6 and introduces a p-tolyl (4-methylphenyl) substituent at position 3.
- Reactivity : The methyl group reduces electrophilicity, favoring cyclization reactions over substitution.
- Applications: A key intermediate in Biginelli reactions for synthesizing dihydropyrimidinones with antitumor properties .
Comparative Physicochemical Properties
THP: 1,2,3,4-Tetrahydropyrimidine
Biological Activity
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 247.05 g/mol. The compound features a pyrimidine ring with a bromine atom at the 5-position, a hydroxyl group at the 6-position, and an ethyl ester functional group at the 4-position. This unique structure contributes to its diverse biological activities.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent. The compound's mechanism of action may involve inhibition of enzymes critical for nucleic acid synthesis, which is essential for microbial growth and replication.
Antitumor Activity
The compound has also demonstrated promising antitumor properties. In vitro studies reveal that it can inhibit the proliferation of cancer cells by targeting specific metabolic pathways. For instance, it has been reported to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme involved in purine nucleotide biosynthesis, thereby selectively affecting cancer cell viability .
In vivo studies using chick chorioallantoic membrane assays have shown that this compound can block angiogenesis and tumor growth effectively .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in nucleic acid metabolism, particularly GARFTase, which is crucial for cancer cell proliferation.
- Selective Transport : It demonstrates selective uptake in folate receptor-expressing cells, enhancing its efficacy against tumors that overexpress these receptors .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Bromine at 5-position; hydroxyl at 6-position; ethyl ester | Effective against various pathogens; selective for folate receptors |
| 5-Iodo-6-hydroxypyrimidine-4-carboxylic acid | Iodine instead of bromine | Increased reactivity; potential for different biological activity |
| 6-Hydroxypyrimidine-4-carboxylic acid | Lacks bromine substitution | More polar; used primarily in nucleoside synthesis |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Antitumor Efficacy : In animal models, the compound was shown to induce complete remissions in SCID mice bearing KB tumors, highlighting its potential as a therapeutic agent in oncology .
- Mechanistic Insights : Research indicated that the compound's inhibition of GARFTase leads to disrupted purine metabolism in cancer cells, providing a rationale for its selective cytotoxicity against tumor cells over normal cells .
Q & A
Q. How can researchers optimize the synthesis of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate to improve yield and purity?
Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For brominated pyrimidine derivatives, stepwise functionalization is critical: bromination at the 5-position and esterification at the 4-position require precise stoichiometry. For example, using anhydrous DMF as a solvent and controlled addition of brominating agents (e.g., NBS or PBr₃) can minimize side reactions. Purification via recrystallization in ethanol/water mixtures or column chromatography with ethyl acetate/hexane gradients enhances purity .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. The hydroxyl proton (6-OH) typically appears as a broad singlet (~12–14 ppm), while the ethyl ester group shows distinct triplet (CH₂CH₃) and quartet (OCH₂) signals.
- IR : Confirm the presence of ester C=O (~1700 cm⁻¹) and hydroxyl O–H (~3200 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and bromine isotope pattern .
Q. What are the key considerations for designing crystallization experiments to obtain high-quality single crystals for X-ray diffraction?
Methodological Answer: Use slow evaporation in solvents with moderate polarity (e.g., dichloromethane/methanol mixtures). Maintain a temperature gradient (20–25°C) to control nucleation. For pyrimidine derivatives, hydrogen bonding between hydroxyl groups and ester carbonyls often drives crystal packing. Pre-saturate solutions to avoid rapid precipitation. SHELXL (v.2018) is recommended for refining crystallographic data .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation studies of this compound?
Methodological Answer: X-ray diffraction provides precise bond lengths and angles to validate computational models. For example, if DFT calculations predict a planar pyrimidine ring but experimental data shows slight puckering (e.g., torsion angles deviating by >5°), refine the computational method (e.g., switch from B3LYP to M06-2X functional). Hydrogen-bonding networks (e.g., O–H···O=C interactions) observed in crystal packing (e.g., monoclinic P21/c symmetry) can explain stability differences between tautomers .
Q. What computational methods are recommended for studying the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT : Use Gaussian16 with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and Fukui indices for nucleophilic/electrophilic sites.
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on tautomer equilibria using AMBER or GROMACS.
- Docking Studies : For biological applications, model interactions with target enzymes (e.g., kinases) using AutoDock Vina, focusing on the bromine moiety’s steric and electronic effects .
Q. What strategies can investigate the tautomeric behavior of this compound in different solvents?
Methodological Answer:
- UV-Vis Spectroscopy : Monitor λ_max shifts in aprotic (e.g., acetonitrile) vs. protic (e.g., ethanol) solvents to detect keto-enol tautomerism.
- ¹H NMR Variable Temperature Studies : Resolve broadening or splitting of hydroxyl/aromatic proton signals caused by tautomer interconversion.
- Theoretical Calculations : Compare solvent-polarizable continuum models (PCM) with explicit solvent molecules to quantify tautomer stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
